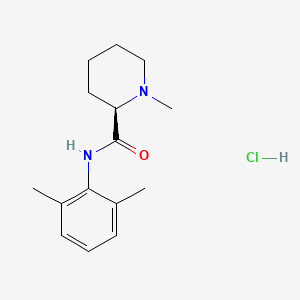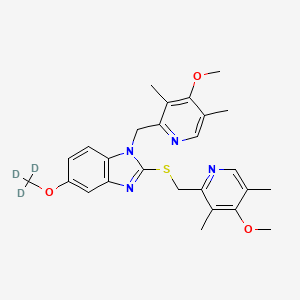
Felodipine 3,5-Dimethyl Ester-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Felodipine 3,5-Dimethyl Ester-d6 is a deuterated form of Felodipine, a calcium channel blocker used primarily for the treatment of hypertension. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Felodipine 3,5-Dimethyl Ester-d6 typically involves the incorporation of deuterium into the Felodipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-throughput methods. These methods are designed to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Felodipine 3,5-Dimethyl Ester-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the ester groups.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Felodipine 3,5-Dimethyl Ester-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in the study of reaction mechanisms and pathways.
Biology: The compound is used to investigate the metabolic fate of Felodipine in biological systems.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Industry: The compound is used in the quality control and validation of analytical methods for Felodipine
Mécanisme D'action
Felodipine 3,5-Dimethyl Ester-d6 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and reduced blood pressure. The molecular targets include the L-type calcium channels and various calcium-binding proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Felodipine: The non-deuterated form of the compound, used primarily for hypertension treatment.
Nifedipine: Another calcium channel blocker with similar pharmacological properties.
Amlodipine: A long-acting calcium channel blocker used for hypertension and angina
Uniqueness
Felodipine 3,5-Dimethyl Ester-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .
Propriétés
Numéro CAS |
1794786-23-4 |
|---|---|
Formule moléculaire |
C17H17Cl2NO4 |
Poids moléculaire |
376.263 |
Nom IUPAC |
bis(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 |
Clé InChI |
VEACAIASCBTOFS-LIJFRPJRSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Synonymes |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












